4-Benzyloxyindole-3-carboxaldehyde
Overview
Description
4-Benzyloxyindole-3-carboxaldehyde is a chemical compound with the molecular formula C16H13NO2 . It is a yellow to off-white powder or crystalline powder . It is used in research and not intended for diagnostic or therapeutic use .
Synthesis Analysis
4-Benzyloxyindole was used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives . It is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition .
Molecular Structure Analysis
The molecular weight of 4-Benzyloxyindole-3-carboxaldehyde is 251.28 . The molecular formula is C16H13NO2 .
Physical And Chemical Properties Analysis
4-Benzyloxyindole-3-carboxaldehyde appears as a yellow to off-white powder or crystals or crystalline powder . It conforms to the infrared spectrum .
Scientific Research Applications
Synthesis of Hydroxyskatoles and Derivatives
4-Benzyloxyindole-3-carboxaldehyde has been utilized in the synthesis of hydroxyskatoles. A new procedure involving the reduction of 4-benzyloxyindole-3-carboxaldehyde with either LiAlH4 or NaBH4/Pd-C was developed, leading to the formation of benzyloxyskatoles. These compounds were then converted to hydroxyskatoles through catalytic debenzylation. This synthesis pathway highlights the compound's role as an intermediate in producing biologically significant molecules (Heacock & Hutzinger, 1964).
Formation of Arylidene-Hydrazides
4-Benzyloxyindole-3-carboxaldehyde reacts with aromatic and heterocyclic aldehydes to form 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These compounds are important synthetic intermediates for pharmacologically active compounds. The synthesis involved both conventional and microwave irradiation techniques, and the structural confirmation was achieved through various spectroscopic methods (Jain et al., 2005).
Synthesis of Pharmacologically Active Derivatives
4-Benzyloxyindole-3-carboxaldehyde serves as a precursor in the synthesis of a broad range of heterocyclic systems with chromone moiety. Many of these derivatives exhibit significant biological activities, such as anti-mutagenicity, cytotoxicity, thymidine phosphorylase inhibitor, and anti-HIV activity. This highlights the compound's versatility in medicinal chemistry (Sepay & Dey, 2014).
Preparation of Hydroxyindole-3-carboxylic Acids
A synthesis procedure for hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, including 4-benzyloxyindole-3-carboxaldehyde, was developed. These acids are of significant interest due to their importance in biology and medicine, highlighting the role of 4-benzyloxyindole-3-carboxaldehyde in biochemical research (Marchelli et al., 1969).
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like 4-Benzyloxyindole-3-carboxaldehyde, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDDLFAUSUSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426780 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Benzyloxyindole-3-carboxaldehyde | |
CAS RN |
7042-71-9 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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